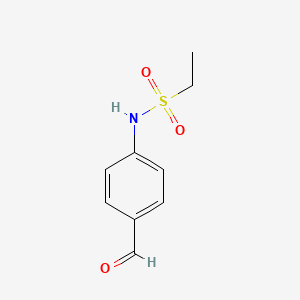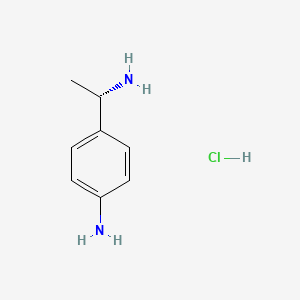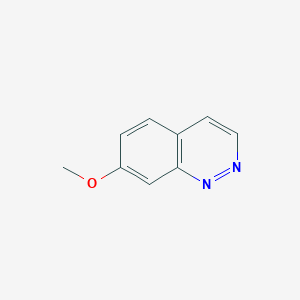
(S)-Pyrrolidin-2-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Pyrrolidin-2-ylboronic acid is a chiral boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a pyrrolidine ring attached to a boronic acid group. The (S)-enantiomer of pyrrolidin-2-ylboronic acid is particularly important due to its applications in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyrrolidin-2-ylboronic acid typically involves the reaction of pyrrolidine with boronic acid derivatives. One common method is the hydroboration of pyrrolidine using borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide to yield the desired boronic acid. Another approach involves the use of chiral catalysts to achieve enantioselective synthesis, ensuring the production of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound often employs large-scale hydroboration techniques, utilizing borane complexes and subsequent oxidation steps. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Pyrrolidin-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and substituted pyrrolidine derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
(S)-Pyrrolidin-2-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Pyrrolidin-2-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues. The compound targets specific molecular pathways, modulating enzyme activity and influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Boronic Acid: A versatile functional group used in Suzuki coupling reactions and other organic transformations.
Proline: An amino acid with a pyrrolidine ring, used in peptide synthesis and as a chiral catalyst.
Uniqueness
(S)-Pyrrolidin-2-ylboronic acid is unique due to its combination of a chiral pyrrolidine ring and a boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable tool in asymmetric synthesis and catalysis. Its ability to form reversible covalent bonds with nucleophiles also distinguishes it from other similar compounds.
Properties
Molecular Formula |
C4H10BNO2 |
|---|---|
Molecular Weight |
114.94 g/mol |
IUPAC Name |
[(2S)-pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C4H10BNO2/c7-5(8)4-2-1-3-6-4/h4,6-8H,1-3H2/t4-/m1/s1 |
InChI Key |
VEBQYHFHXCAREJ-SCSAIBSYSA-N |
Isomeric SMILES |
B([C@H]1CCCN1)(O)O |
Canonical SMILES |
B(C1CCCN1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rel-(3aS,7R)-tert-butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B12953555.png)
![6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one)](/img/structure/B12953566.png)
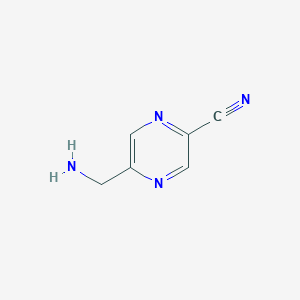
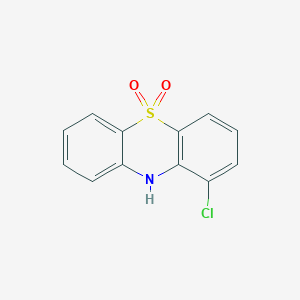

![6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B12953581.png)
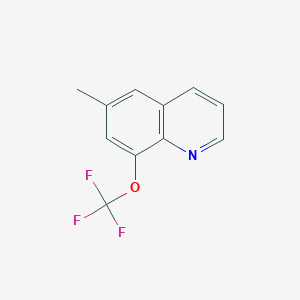
![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B12953585.png)

